molecular formula C14H14N2O4 B5500244 5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione

5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione

Cat. No. B5500244
M. Wt: 274.27 g/mol
InChI Key: DJXTVWHNSUFOSZ-JXMROGBWSA-N
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Description

5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione belongs to a class of organic compounds known for their varied biological activities and chemical properties. This compound is structured around an imidazolidinedione backbone, modified with methoxybenzylidene and allyloxy groups, which significantly influence its molecular structure, chemical reactivity, and physical characteristics.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between different aldehydes and imidazolidinone or thiazolidinedione derivatives. For example, compounds like 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-ones are synthesized through the refluxation of related imidazolone derivatives with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel et al., 2010).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant features such as planarity between the imidazole ring and attached benzene rings, as well as the presence of intramolecular hydrogen bonds which contribute to the stability and reactivity of these molecules (Ping Wang et al., 2005).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, largely influenced by their functional groups. The presence of the methoxybenzylidene moiety allows for nucleophilic addition reactions, while the imidazolidinedione core can participate in ring-opening reactions under certain conditions.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the behavior of these compounds under different environmental conditions. For instance, the crystal structure and intermolecular interactions, like hydrogen bonding, significantly affect the solubility and melting points (K. Popov-Pergal et al., 2010).

Scientific Research Applications

DNA Binding Studies

Imidazolidine derivatives, including those with structural similarity to 5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione, have been explored for their DNA binding affinity. Studies utilizing UV-Vis spectroscopy and cyclic voltammetry have demonstrated that these compounds exhibit significant DNA binding strength, which can be sensitive to pH and substituents. This property is crucial for the development of potential anticancer drugs due to their interactions with DNA (Shah et al., 2013).

Antibacterial and Anticancer Properties

Research into thiazole and 2-thioxoimidazolidinone derivatives, related to the chemical structure of interest, has shown these compounds to possess antibacterial and anticancer activities. Such studies are foundational in the discovery and development of new therapeutic agents (Sherif, Eldeen, & Helal, 2013).

Enzyme Inhibition

Analogues of imidazolidinone derivatives have been identified as potent inhibitors of specific enzymes, such as rat erythrocyte adenosine cyclic 3',5'-phosphate phosphodiesterase. The ability to modulate enzyme activity underscores the potential pharmaceutical applications of these compounds in developing treatments for diseases associated with enzyme dysregulation (Sheppard & Wiggan, 1971).

Antimicrobial Activity

Imidazolidine derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents (Badige, Shetty, Lamani, & Khazi, 2009).

Future Directions

A study on the fragmentation patterns of a range of 5-allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazolole-5-ones provides efficient tools for reactivity predictions, whether for analytical ends or more in-depth studies . This could potentially guide future research directions for “5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione” and similar compounds.

properties

IUPAC Name

(5E)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-6-20-11-5-4-9(8-12(11)19-2)7-10-13(17)16-14(18)15-10/h3-5,7-8H,1,6H2,2H3,(H2,15,16,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXTVWHNSUFOSZ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]imidazolidine-2,4-dione

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